molecular formula C18H15ClN2O2 B2898710 N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946226-38-6

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2898710
CAS No.: 946226-38-6
M. Wt: 326.78
InChI Key: TUMPHGZQFNWIIO-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a 5-phenylisoxazole core linked to a 4-chlorobenzyl group via an acetamide bridge. Isoxazole derivatives are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The 4-chlorobenzyl substituent may enhance lipophilicity and membrane permeability, while the phenylisoxazole moiety contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)12-20-18(22)11-16-10-17(23-21-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPHGZQFNWIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction between the intermediate compound and acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorobenzyl group or the isoxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s isoxazole core distinguishes it from structurally related compounds with thiadiazole, benzothiazole, or pyrazole moieties (Table 1).

Compound Core Structure Key Substituents Structural Notes
N-(4-Chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide (Target) Isoxazole 4-Chlorobenzyl, phenyl Oxygen-containing heterocycle; planar aromatic system for target binding .
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(phenoxy)acetamide (5e) 1,3,4-Thiadiazole 4-Chlorobenzylthio, phenoxy Sulfur-containing thiadiazole; increased electron density vs. isoxazole .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole Trifluoromethyl, phenyl Benzothiazole’s sulfur atom enhances metabolic stability vs. isoxazole .
N-(4-(Dimethylamino)benzyl)-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) Isoxazole Dimethylaminobenzyl, methyl Similar isoxazole core but with electron-donating dimethylamino group .
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide () Sulfonamide Chloroacetamide, methylisoxazole Sulfonamide linker may improve solubility vs. acetamide bridge .

Table 1. Structural comparison of the target compound with analogs.

Physical and Pharmacokinetic Properties

  • Melting Points : Thiadiazole derivatives (e.g., 5e: 132–134°C ) generally exhibit lower melting points than pyrrolo-pyrazole analogs (3d: 175°C ), suggesting differences in crystallinity or stability.
  • Lipophilicity : The 4-chlorobenzyl group in the target compound and 5e may increase lipophilicity compared to sulfonamide derivatives (), which often have improved aqueous solubility.
  • Metabolic Stability : Benzothiazole derivatives () with trifluoromethyl groups are typically resistant to oxidative metabolism, whereas isoxazole rings may undergo ring-opening under acidic conditions .

Biological Activity

N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a chlorobenzyl group and an isoxazole moiety. Its molecular formula is C₁₅H₁₄ClN₃O, with a molecular weight of approximately 275.74 g/mol. The presence of the chlorobenzyl and phenylisoxazole groups contributes to its lipophilicity, enhancing its bioavailability.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation. By selectively inhibiting COX-2, this compound reduces the production of inflammatory mediators, leading to decreased inflammation, pain, and fever.

Target Interaction

  • Target Enzyme : COX-2
  • Mode of Action : Selective inhibitor
  • Biochemical Pathways Affected : Cyclooxygenase pathway

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver and excreted through urine. Studies suggest that it exhibits favorable absorption characteristics, which are essential for therapeutic efficacy.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits potent anti-inflammatory activity in various in vitro and in vivo models. For instance, in a carrageenan-induced rat paw edema model, the compound significantly reduced edema compared to control groups .

Antimicrobial Activity

Preliminary studies indicate that derivatives of chloroacetamides, including this compound, show promising antimicrobial activities against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chlorobenzyl group enhances its effectiveness against these pathogens due to increased lipophilicity .

Case Studies

  • In Vivo Anti-inflammatory Study
    • Objective : Evaluate anti-inflammatory effects.
    • Method : Carrageenan-induced edema model in rats.
    • Results : Significant reduction in paw swelling compared to untreated controls, indicating effective anti-inflammatory action.
  • Antimicrobial Testing
    • Objective : Assess antimicrobial efficacy against various bacteria.
    • Method : Standard antimicrobial susceptibility testing against E. coli, S. aureus, MRSA.
    • Results : Effective against Gram-positive bacteria; moderate activity against C. albicans.

Data Summary

Activity Type Tested Organisms/Models Results
Anti-inflammatoryRat paw edema modelSignificant reduction in swelling
AntimicrobialStaphylococcus aureus, MRSAEffective against Gram-positive bacteria
Escherichia coli, Candida albicansModerate effectiveness

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